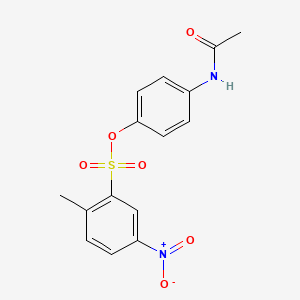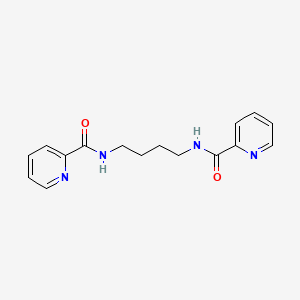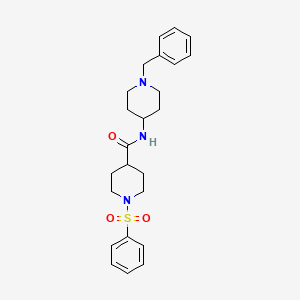![molecular formula C13H16N4O2 B7538052 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN is a nitroaromatic compound that contains a pyrazole ring and an aniline moiety, making it a versatile molecule for various applications.
Applications De Recherche Scientifique
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as an anticancer agent. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In material science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as a fluorescent probe for the detection of heavy metal ions. In environmental science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as a pollutant in water and soil.
Mécanisme D'action
The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is not fully understood. However, studies have suggested that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline exerts its biological activity by interacting with cellular targets, such as proteins and enzymes. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinases, which are involved in the regulation of the cell cycle. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can induce apoptosis and cell cycle arrest in cancer cells. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has also been shown to inhibit the proliferation of cancer cells by disrupting the DNA replication process. In vivo studies have shown that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can reduce the growth of tumors in animal models. However, the long-term effects of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has several advantages for lab experiments, including its high purity and stability, which make it a reliable reagent for various applications. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is also readily available from commercial sources, making it easily accessible for researchers. However, the limitations of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline include its potential toxicity and hazardous nature, which require careful handling and disposal. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline also has limited solubility in water, which can affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research and development of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline for the treatment of cancer. In material science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can be further explored as a fluorescent probe for the detection of heavy metal ions in environmental samples. In environmental science, the potential effects of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline on aquatic and terrestrial ecosystems need to be further studied. Overall, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has shown promising potential for various applications, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline involves a multi-step process that starts with the reaction of 4-chloro-5-methyl-1H-pyrazole with 3-bromopropylamine, followed by the reaction of the resulting product with 2-nitroaniline. The final product is obtained through a purification process using column chromatography. The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Propriétés
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-11(9-15-16-10)5-4-8-14-12-6-2-3-7-13(12)17(18)19/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUEHBDDQBYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)




![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)